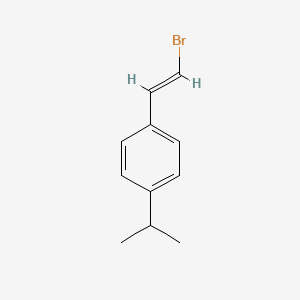

(E)-1-(2-Bromovinyl)-4-isopropylbenzene

Beschreibung

(E)-1-(2-Bromovinyl)-4-isopropylbenzene is a brominated aromatic compound characterized by a benzene ring substituted with an isopropyl group at the para position and a bromovinyl group at the ortho position, with an E (trans) configuration across the double bond. Its molecular formula is C₁₁H₁₃Br, and it has a molecular weight of 225.13 g/mol.

Eigenschaften

Molekularformel |

C11H13Br |

|---|---|

Molekulargewicht |

225.12 g/mol |

IUPAC-Name |

1-[(E)-2-bromoethenyl]-4-propan-2-ylbenzene |

InChI |

InChI=1S/C11H13Br/c1-9(2)11-5-3-10(4-6-11)7-8-12/h3-9H,1-2H3/b8-7+ |

InChI-Schlüssel |

PTXGFGZKPGBHFX-BQYQJAHWSA-N |

Isomerische SMILES |

CC(C)C1=CC=C(C=C1)/C=C/Br |

Kanonische SMILES |

CC(C)C1=CC=C(C=C1)C=CBr |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-bromoethenyl)-4-(propan-2-yl)benzene typically involves the bromination of a suitable precursor. One common method is the bromination of 1-(2-ethenyl)-4-(propan-2-yl)benzene using bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of 1-(2-bromoethenyl)-4-(propan-2-yl)benzene may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

1-(2-bromoethenyl)-4-(propan-2-yl)benzene can undergo various chemical reactions, including:

Substitution Reactions: The bromo group can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.

Addition Reactions: The double bond in the ethenyl group can participate in addition reactions with halogens, hydrogen halides, or other electrophiles.

Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium hydroxide, potassium tert-butoxide, and primary or secondary amines. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Addition Reactions: Reagents such as bromine, hydrogen bromide, and other halogens are used. These reactions are often conducted at room temperature or slightly elevated temperatures.

Oxidation Reactions: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or potassium permanganate are employed under controlled conditions to achieve the desired oxidation state.

Major Products Formed

Substitution Reactions: Products include 1-(2-hydroxyethenyl)-4-(propan-2-yl)benzene, 1-(2-aminoethenyl)-4-(propan-2-yl)benzene, and other substituted derivatives.

Addition Reactions: Products include 1,2-dibromo-1-(4-(propan-2-yl)phenyl)ethane and similar addition products.

Oxidation Reactions: Products include 1-(2-epoxyethenyl)-4-(propan-2-yl)benzene and other oxidized derivatives.

Wissenschaftliche Forschungsanwendungen

1-(2-bromoethenyl)-4-(propan-2-yl)benzene has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various reaction mechanisms and pathways.

Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions between small molecules and biological macromolecules.

Industry: Used in the production of advanced materials, including polymers and specialty chemicals, due to its reactivity and structural properties.

Wirkmechanismus

The mechanism by which 1-(2-bromoethenyl)-4-(propan-2-yl)benzene exerts its effects depends on the specific reaction or application. In general, the bromoethenyl group can act as an electrophile, participating in various nucleophilic substitution and addition reactions. The propan-2-yl group provides steric hindrance, influencing the reactivity and selectivity of the compound in different chemical environments.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Key Compounds for Comparison:

1-(Bromomethyl)-4-isopropylbenzene (CAS 73789-86-3): A benzyl bromide derivative with a bromomethyl substituent instead of bromovinyl.

Brivudin [(E)-5-(2-bromovinyl)-2’-deoxyuridine]: A nucleoside analog with a bromovinyl group, used clinically as an antiviral agent.

4-Isopropylbenzyl bromide derivatives : Broad class including intermediates for pharmaceuticals.

Table 1: Structural and Functional Comparison

Physicochemical Properties

- Lipophilicity : The isopropyl group in all three compounds enhances lipophilicity, improving membrane permeability. However, (E)-1-(2-Bromovinyl)-4-isopropylbenzene’s conjugated double bond may reduce solubility compared to the bromomethyl analog.

- Stability : Bromovinyl compounds are sensitive to UV light and radical initiators, whereas bromomethyl derivatives are more thermally stable but prone to hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.